molecular formula C12H14N2 B2579760 (2R)-2-Isoquinolin-1-ylpropan-1-amine CAS No. 2248198-65-2

(2R)-2-Isoquinolin-1-ylpropan-1-amine

Cat. No. B2579760
CAS RN: 2248198-65-2
M. Wt: 186.258
InChI Key: PFILLUBNZUCEAL-SECBINFHSA-N
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Description

(2R)-2-Isoquinolin-1-ylpropan-1-amine, also known as IQP or isoquinoline, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring alkaloid isoquinoline and has been synthesized using various methods. IQP has been found to have a range of biochemical and physiological effects in laboratory experiments, making it an interesting compound for further study.

Mechanism of Action

The exact mechanism of action of (2R)-2-Isoquinolin-1-ylpropan-1-amine is not fully understood, but it is thought to act as a partial agonist at dopamine and serotonin receptors. It may also modulate the activity of other neurotransmitters in the brain, such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects
In laboratory experiments, (2R)-2-Isoquinolin-1-ylpropan-1-amine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. (2R)-2-Isoquinolin-1-ylpropan-1-amine has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial for various health conditions.

Advantages and Limitations for Lab Experiments

(2R)-2-Isoquinolin-1-ylpropan-1-amine has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential as a therapeutic agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on (2R)-2-Isoquinolin-1-ylpropan-1-amine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin neurotransmission in the brain. (2R)-2-Isoquinolin-1-ylpropan-1-amine may also have applications in other areas of research, such as cancer biology and drug discovery.
Conclusion
(2R)-2-Isoquinolin-1-ylpropan-1-amine, or (2R)-2-Isoquinolin-1-ylpropan-1-amine, is a chemical compound that has been studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been found to modulate dopamine and serotonin neurotransmission in the brain. (2R)-2-Isoquinolin-1-ylpropan-1-amine has potential as a therapeutic agent for various neurological and psychiatric disorders, but further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

(2R)-2-Isoquinolin-1-ylpropan-1-amine can be synthesized using a variety of methods, including the reduction of isoquinoline with sodium borohydride, the reaction of isoquinoline with 2-chloro-1-propanamine, and the reductive amination of isoquinoline with propanal and ammonia. Each method has its advantages and limitations, and the choice of method depends on the specific research application.

Scientific Research Applications

(2R)-2-Isoquinolin-1-ylpropan-1-amine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. (2R)-2-Isoquinolin-1-ylpropan-1-amine has also been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

(2R)-2-isoquinolin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFILLUBNZUCEAL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Isoquinolin-1-ylpropan-1-amine

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